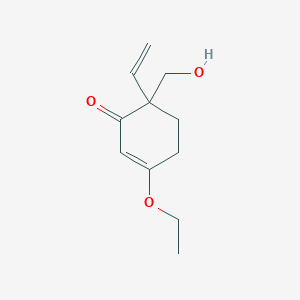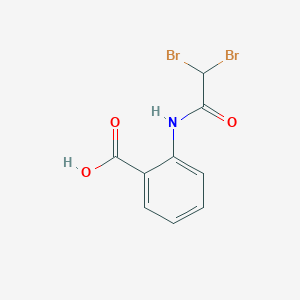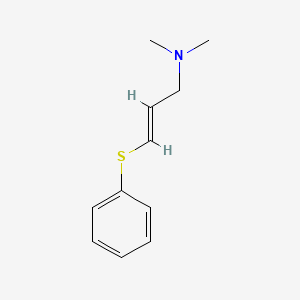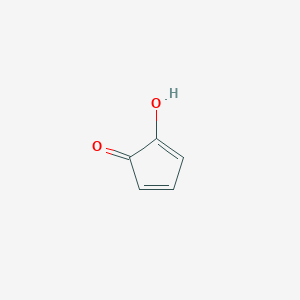
3-Chloro-1-ethoxyheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-ethoxyheptane is an organic compound with the molecular formula C9H19ClO. It is a chlorinated ether, characterized by a heptane backbone with a chlorine atom at the third position and an ethoxy group at the first position. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-ethoxyheptane typically involves the chlorination of 1-ethoxyheptane. This can be achieved through the reaction of 1-ethoxyheptane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1-ethoxyheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thioethers.
Elimination Reactions: Alkenes such as 1-ethoxyheptene.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
Applications De Recherche Scientifique
3-Chloro-1-ethoxyheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination reactions.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Medicine: It may serve as a precursor for the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent or reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-ethoxyheptane in chemical reactions involves the interaction of the chlorine atom and the ethoxy group with various reagents. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy group can undergo oxidation to form reactive intermediates that participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
3-Chloro-1-methoxyheptane: Similar structure but with a methoxy group instead of an ethoxy group.
3-Bromo-1-ethoxyheptane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-ethoxyheptane: Isomer with the chlorine and ethoxy groups at different positions.
Uniqueness: 3-Chloro-1-ethoxyheptane is unique due to the specific positioning of the chlorine and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an ethoxy group allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.
Propriétés
Numéro CAS |
65601-96-9 |
|---|---|
Formule moléculaire |
C9H19ClO |
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
3-chloro-1-ethoxyheptane |
InChI |
InChI=1S/C9H19ClO/c1-3-5-6-9(10)7-8-11-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
ZCVWRLUBRFVMBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCOCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)

![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)
![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)





